molecular formula C22H24N4O2 B11453230 1-benzyl-2-hydroxy-6-(3-phenylpropyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

1-benzyl-2-hydroxy-6-(3-phenylpropyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one

Cat. No.: B11453230
M. Wt: 376.5 g/mol
InChI Key: MJUSFYARNRIXAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-BENZYL-6-(3-PHENYLPROPYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is a complex organic compound belonging to the diazino-pyrimidine family This compound is characterized by its unique structure, which includes a benzyl group and a phenylpropyl group attached to a diazino-pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BENZYL-6-(3-PHENYLPROPYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the condensation of appropriate benzyl and phenylpropyl precursors with a diazino-pyrimidine intermediate under controlled conditions. The reaction conditions often require the use of solvents such as pyridine and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-6-(3-PHENYLPROPYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-BENZYL-6-(3-PHENYLPROPYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-BENZYL-6-(3-PHENYLPROPYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. It may act as an inhibitor of enzymes such as HER2, interfering with their normal function and thereby exerting its effects. The compound’s structure allows it to bind to the active sites of these enzymes, blocking their activity and leading to downstream effects on cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-BENZYL-6-(3-PHENYLPROPYL)-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDINE-2,4-DIONE is unique due to its specific benzyl and phenylpropyl substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for targeted research and potential therapeutic applications .

Properties

Molecular Formula

C22H24N4O2

Molecular Weight

376.5 g/mol

IUPAC Name

1-benzyl-6-(3-phenylpropyl)-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidine-2,4-dione

InChI

InChI=1S/C22H24N4O2/c27-21-19-15-25(13-7-12-17-8-3-1-4-9-17)16-23-20(19)26(22(28)24-21)14-18-10-5-2-6-11-18/h1-6,8-11,23H,7,12-16H2,(H,24,27,28)

InChI Key

MJUSFYARNRIXAA-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(NCN1CCCC3=CC=CC=C3)N(C(=O)NC2=O)CC4=CC=CC=C4

Origin of Product

United States

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